molecular formula C24H36N4O6S2 B1236535 (7Z,16Z)-7-乙叉基-4,21-二(丙-2-基)-2-氧杂-12,13-二硫杂-5,8,20,23-四氮杂双环[8.7.6]三环-16-烯-3,6,9,19,22-戊酮

(7Z,16Z)-7-乙叉基-4,21-二(丙-2-基)-2-氧杂-12,13-二硫杂-5,8,20,23-四氮杂双环[8.7.6]三环-16-烯-3,6,9,19,22-戊酮

货号 B1236535
分子量: 540.7 g/mol
InChI 键: OHRURASPPZQGQM-YGMKGBIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

科学研究应用

晶体结构分析

(7Z,16Z)-7-乙叉基-4,21-二(丙-2-基)-2-氧杂-12,13-二硫杂-5,8,20,23-四氮杂双环[8.7.6]三环-16-烯-3,6,9,19,22-戊酮,也称为FK228或罗米地辛,已结晶用于结构分析。该化合物展示了独特的分子结构,并由分子内氢键稳定。此类结构见解对于理解其与生物分子的相互作用至关重要 (Liu, Wang, & Cheng, 2012)

抗肿瘤活性

FK228表现出显着的抗肿瘤活性。它在各种恶性肿瘤中表现出抗增殖和凋亡特性。例如,它对人淋巴瘤U-937细胞有效,诱导凋亡、细胞周期停滞和分化。该化合物通过组蛋白乙酰化影响基因表达,从而发挥其抗肿瘤作用 (Sasakawa 等人,2002)。此外,FK228 已显示出对动物中不同实验性肿瘤的效力,表明其作为一种新型癌症治疗药物的潜力 (Ueda 等人,1994)

基于机制的抑制和细胞耐药

研究人员已检验了FK228抗肿瘤作用的潜在机制。例如,发现它在人骨肉瘤细胞系中的耐药性与P-糖蛋白的过表达和FK228激活MAPK通路有关。了解这些机制对于制定克服耐药性和提高治疗效果的策略至关重要 (Matsubara 等人,2009)

癌细胞系中的耐药机制

研究表明,癌细胞系中对FK228的耐药性是由MDR1(一种多药耐药蛋白)的可逆诱导介导的。这一发现对于理解耐药性的动态并制定有效的对策具有重要意义 (Xiao 等人,2005)

对血管生成因子表达的影响

FK228的抗肿瘤功效部分归因于其对血管生成因子表达的影响。它抑制前列腺癌细胞中的VEGF mRNA表达,并影响VEGF启动子区域中的组蛋白乙酰化。这些见解对于开发新的抗癌策略至关重要 (Sasakawa 等人,2003)

属性

分子式

C24H36N4O6S2

分子量

540.7 g/mol

IUPAC 名称

(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7-,16-6-

InChI 键

OHRURASPPZQGQM-YGMKGBIRSA-N

手性 SMILES

C/C=C\1/C(=O)NC(C(=O)OC/2CC(=O)NC(C(=O)NC(CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

规范 SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Reactant of Route 2
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Reactant of Route 3
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Reactant of Route 4
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Reactant of Route 5
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Reactant of Route 6
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。